
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as JNJ-54175446, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is involved in various physiological processes, including mood regulation, circadian rhythm, and thermoregulation. By blocking the 5-HT7 receptor, this compound modulates these physiological processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, this compound has been shown to improve cognitive function and memory in animal models. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain and the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is its selectivity for the 5-HT7 receptor, which allows for more precise modulation of physiological processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone. In neuroscience, further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant effects. In oncology, further studies are needed to determine its efficacy as a cancer therapy in animal models and clinical trials. In immunology, further studies are needed to determine its potential as an anti-inflammatory agent in various disease models. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in experimental settings.
Métodos De Síntesis
The synthesis of (1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves the reaction of 1-(pyridin-4-yloxy)piperidine-4-carboxylic acid with 1H-indole-6-carboxaldehyde in the presence of a base. The resulting intermediate is then reduced to form the final product, this compound. This synthesis method has been reported in a patent application by Janssen Pharmaceutica N.V.
Aplicaciones Científicas De Investigación
(1H-indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, this compound has been studied for its potential as a cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. In immunology, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1H-indol-6-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(15-2-1-14-3-10-21-18(14)13-15)22-11-6-17(7-12-22)24-16-4-8-20-9-5-16/h1-5,8-10,13,17,21H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHKIAFODZKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

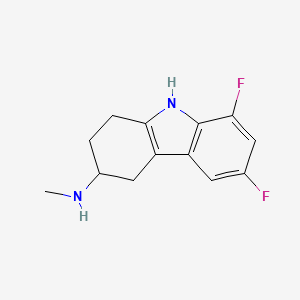
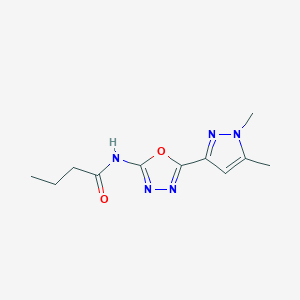
![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
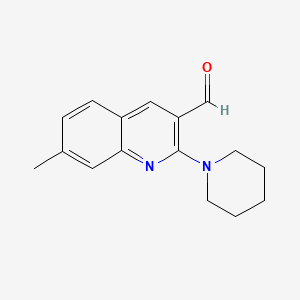
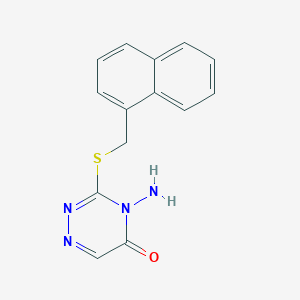
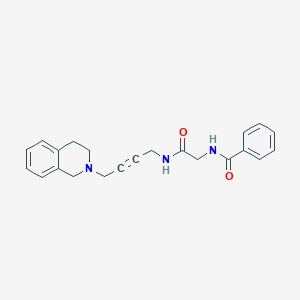
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![8-(3-Chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)
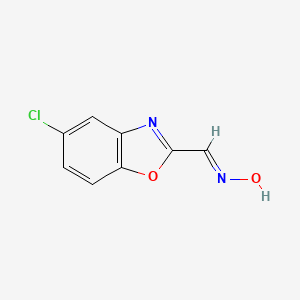
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)
![1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2451909.png)

